molecular formula C13H15N3O2 B2664816 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide CAS No. 2415455-45-5

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide

Cat. No. B2664816
CAS RN: 2415455-45-5
M. Wt: 245.282
InChI Key: JQGLHRCKISUDSD-UHFFFAOYSA-N
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Description

The compound appears to contain a furan ring, a pyrazole ring, and a cyclopropane ring. Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Pyrazoles are nitrogen-containing heterocycles that play an important role in medicinal chemistry due to their wide range of biological applications .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide information on the compound’s geometrical and vibrational properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques . These properties might include solubility, density, melting point, boiling point, and others.

Mechanism of Action

The mechanism of action of a compound often depends on its structure and the biological system it interacts with . Without specific information on the compound and its biological targets, it’s difficult to provide a detailed mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific information on the compound, it’s difficult to provide detailed safety and hazards information.

Future Directions

The future directions in the study of a compound often depend on its potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure for better activity and lower toxicity .

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-11(6-7-15-16)12-5-4-10(18-12)8-14-13(17)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGLHRCKISUDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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